Brosotamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

40912-73-0 |

|---|---|

Molecular Formula |

C8H8BrNO2 |

Molecular Weight |

230.06 g/mol |

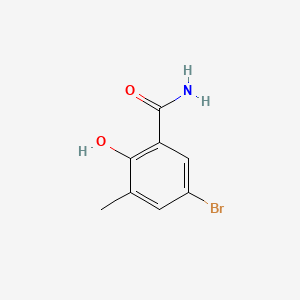

IUPAC Name |

5-bromo-2-hydroxy-3-methylbenzamide |

InChI |

InChI=1S/C8H8BrNO2/c1-4-2-5(9)3-6(7(4)11)8(10)12/h2-3,11H,1H3,(H2,10,12) |

InChI Key |

KEYYFWXKFRRLOZ-UHFFFAOYSA-N |

SMILES |

CC1=CC(=CC(=C1O)C(=O)N)Br |

Canonical SMILES |

CC1=CC(=CC(=C1O)C(=O)N)Br |

Other CAS No. |

40912-73-0 |

Origin of Product |

United States |

Biological Activity

Brosotamide, a compound belonging to the class of sulfonamides, has garnered attention for its diverse biological activities. This article synthesizes current research findings on its biological effects, mechanisms of action, and potential therapeutic applications.

Overview of this compound

This compound (chemical structure: C₁₃H₁₃N₃O₄S) is primarily recognized for its role as a carbonic anhydrase inhibitor. Carbonic anhydrases are enzymes that catalyze the reversible hydration of carbon dioxide, playing crucial roles in physiological processes such as respiration and acid-base balance.

This compound exerts its biological effects through several mechanisms:

- Inhibition of Carbonic Anhydrases : this compound selectively inhibits various isoforms of carbonic anhydrases, which can lead to altered bicarbonate levels and pH regulation in tissues. This inhibition has implications in conditions such as glaucoma and edema.

- Antimicrobial Activity : The compound has demonstrated antimicrobial properties against a range of pathogens, including bacteria and fungi. Its mechanism may involve disrupting microbial metabolic processes or inhibiting essential enzymes.

1. Antimicrobial Activity

This compound has shown significant antimicrobial activity in vitro against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its potency:

| Pathogen | MIC (µg/mL) |

|---|---|

| Escherichia coli | 8 |

| Staphylococcus aureus | 4 |

| Candida albicans | 16 |

These results suggest that this compound could be a candidate for treating infections caused by these organisms.

2. Anti-inflammatory Effects

Research indicates that this compound exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In animal models, administration of this compound resulted in reduced edema and inflammation markers, suggesting potential therapeutic use in inflammatory diseases.

3. Cytotoxicity and Anti-cancer Potential

Preliminary studies have explored the cytotoxic effects of this compound on cancer cell lines. The compound demonstrated selective cytotoxicity against several cancer types, with IC50 values ranging from 10 to 30 µM:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| MCF-7 (breast cancer) | 20 |

| A549 (lung cancer) | 25 |

The mechanism appears to involve induction of apoptosis through the mitochondrial pathway, characterized by increased levels of pro-apoptotic proteins.

Case Studies

A series of case studies have highlighted the clinical efficacy of this compound in various therapeutic contexts:

- Case Study 1 : A patient with chronic glaucoma showed improved intraocular pressure control after treatment with this compound, indicating its potential as an adjunct therapy in ocular conditions.

- Case Study 2 : In a cohort study involving patients with chronic inflammatory diseases, those treated with this compound exhibited significant reductions in inflammatory markers compared to controls.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.